molecular formula C14H24N2O5 B11769461 (R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid

(R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid

Cat. No.: B11769461
M. Wt: 300.35 g/mol
InChI Key: CAKZYEGRDMPHCV-ZJUUUORDSA-N
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Description

®-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it valuable in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid typically involves multiple steps. One common method includes the protection of an amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using a reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

®-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of ®-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed to expose reactive amine groups, which can then participate in various biochemical pathways. This selective deprotection is crucial in the synthesis of peptides and other biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

    ®-2-((S)-3-Amino-2-oxoazepan-1-yl)propanoic acid: Lacks the Boc protecting group, making it more reactive.

    ®-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxohexan-1-yl)propanoic acid: Similar structure but with a different ring size.

Uniqueness

®-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid is unique due to its specific ring structure and the presence of the Boc protecting group. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C14H24N2O5

Molecular Weight

300.35 g/mol

IUPAC Name

(2R)-2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoazepan-1-yl]propanoic acid

InChI

InChI=1S/C14H24N2O5/c1-9(12(18)19)16-8-6-5-7-10(11(16)17)15-13(20)21-14(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,20)(H,18,19)/t9-,10+/m1/s1

InChI Key

CAKZYEGRDMPHCV-ZJUUUORDSA-N

Isomeric SMILES

C[C@H](C(=O)O)N1CCCC[C@@H](C1=O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)O)N1CCCCC(C1=O)NC(=O)OC(C)(C)C

Origin of Product

United States

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